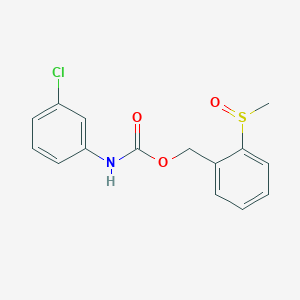

2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C15H14ClNO3S and a molecular weight of 323.79 g/mol . This compound is known for its unique chemical structure, which includes a methylsulfinyl group attached to a benzyl ring and a carbamate group linked to a 3-chlorophenyl ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfinyl)benzyl alcohol with 3-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Step 2: Carbamate Formation

-

Reagents : 3-Chloroaniline reacts with 2-(methylsulfinyl)benzyl chloroformate in the presence of a base (e.g., triethylamine) .

-

Conditions :

Sulfinyl Group (S=O)

The methylsulfinyl moiety participates in redox reactions:

-

Reduction :

-

Oxidation :

Carbamate Group

-

Hydrolysis :

-

Transcarbamoylation :

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming sulfoxide-linked byproducts .

-

Photolytic Degradation : UV irradiation (254 nm) in acetonitrile leads to sulfinyl radical intermediates, detected via ESR .

Rhodium-Catalyzed Functionalization

Comparative Reactivity Data

| Reaction Type | Conditions | Yield (%) | Key Byproducts |

|---|---|---|---|

| Carbamate hydrolysis (acid) | 6M HCl, reflux, 4h | 92 | 3-Chloroaniline |

| Sulfinyl reduction | LiAlH₄, THF, 0°C → 25°C, 2h | 88 | 2-(Methylthio)benzyl alcohol |

| Rh-catalyzed arylation | [Rh(cod)Cl]₂, PhB(OH)₂, 80°C, 12h | 75 | Biaryl sulfoximine |

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate serves as a valuable reagent. Its applications include:

- Building Block for Complex Molecules: It is utilized in the synthesis of more complex organic compounds.

- Reagent in Organic Synthesis: It can participate in various chemical reactions such as oxidation, reduction, and substitution reactions, enhancing its utility in synthetic pathways.

Biology

The compound has been investigated for its biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Anticancer Activity: Research indicates potential anticancer properties, with certain derivatives showing selective toxicity towards cancer cell lines. One study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells.

Medicine

In medicinal chemistry, the therapeutic potential of this compound is being explored:

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's .

- Therapeutic Effects: Preliminary investigations suggest that it may have beneficial effects on various diseases due to its interaction with specific molecular targets.

Industry

In industrial applications, this compound is being utilized for:

- Development of New Materials: Its unique chemical properties allow for the creation of innovative materials and chemical processes that can enhance product performance in various sectors.

Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several derivatives of this compound. The results highlighted the importance of the sulfonamide group in enhancing antimicrobial activity compared to non-sulfonamide counterparts.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Mechanism

Research into the anticancer mechanisms revealed that treatment with this compound led to increased caspase activity, indicating apoptosis induction in cancer cells. This suggests a potential pathway for therapeutic intervention.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | High |

| MCF10A (Normal) | >2 | Low |

Wirkmechanismus

The mechanism of action of 2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.

2-(methylsulfinyl)benzyl N-(3-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.

2-(methylsulfinyl)benzyl N-(3-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate is unique due to its specific substitution pattern and the presence of both methylsulfinyl and carbamate functional groups.

Biologische Aktivität

2-(Methylsulfinyl)benzyl N-(3-chlorophenyl)carbamate, also known by its CAS number 339015-19-9, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of the available research findings.

Chemical Structure and Properties

The compound consists of a benzyl group substituted with a methylsulfinyl group and a carbamate moiety attached to a chlorophenyl group. Its molecular formula is C15H14ClN1O3S, and it exhibits unique structural features that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the phenyl ring can enhance potency against various bacterial strains. This suggests that the chlorophenyl moiety may play a crucial role in antimicrobial efficacy .

Anticancer Activity

Several studies have investigated the anticancer potential of carbamate derivatives. For example, compounds with similar structural frameworks have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific cellular pathways, leading to apoptosis in cancer cells. Notably, compounds exhibiting electron-withdrawing groups, such as chlorines or sulfoxides, tend to enhance cytotoxicity .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other carbamate derivatives.

- Cellular Interaction : The presence of the methylsulfinyl group can facilitate interactions with cellular targets, influencing signal transduction pathways and ultimately leading to cell death in cancerous cells .

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit minimum inhibitory concentrations (MICs) below 10 μM against Gram-positive and Gram-negative bacteria. This highlights its potential as an effective antimicrobial agent .

- Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects on A-431 (human epidermoid carcinoma) cells revealed that modifications in the substituents on the phenyl ring significantly affected IC50 values, indicating a strong correlation between structure and activity .

Data Tables

Eigenschaften

IUPAC Name |

(2-methylsulfinylphenyl)methyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-21(19)14-8-3-2-5-11(14)10-20-15(18)17-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILSRMMRWNCGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1COC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.